Propanoic acid, 2-(acetyloxy)-, 1,1-dimethylethyl ester, (R)-(9CI)
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Overview
Description
Propanoic acid, 2-(acetyloxy)-, 1,1-dimethylethyl ester, ®-(9CI) is an organic compound with the molecular formula C9H16O4 It is a derivative of propanoic acid and is characterized by the presence of an acetyloxy group and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-(acetyloxy)-, 1,1-dimethylethyl ester typically involves the esterification of propanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction can be represented as follows:
CH3CH2COOH+(CH3)3COH→CH3CH2COO(CH3)3+H2O
Industrial production methods often involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. Common catalysts include sulfuric acid or p-toluenesulfonic acid, and the reaction is typically carried out under reflux conditions to facilitate the removal of water and drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-(acetyloxy)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to propanoic acid and tert-butyl alcohol in the presence of an acid or base.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
Hydrolysis: Propanoic acid and tert-butyl alcohol.
Oxidation: Propanoic acid derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Propanoic acid, 2-(acetyloxy)-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of propanoic acid, 2-(acetyloxy)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release propanoic acid, which can then participate in various metabolic processes. The acetyloxy group may also play a role in modulating the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 1,1-dimethylethyl ester: Similar structure but lacks the acetyloxy group.
Propanoic acid, 2,2-dimethyl, 1,1-dimethylethyl ester: Contains additional methyl groups, leading to different chemical properties.
Properties
IUPAC Name |
tert-butyl (2R)-2-acetyloxypropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-6(12-7(2)10)8(11)13-9(3,4)5/h6H,1-5H3/t6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNMHWJIWPTKNO-ZCFIWIBFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC(C)(C)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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